Inhibition of Platelet 12-Lipoxygenase (12-LOX)
4-Methoxysalicylamide exhibits measurable, albeit weak, inhibition of human platelet 12-lipoxygenase (12-LOX) with a reported IC50 value of 10,000 nM [1]. This provides a specific, quantifiable biochemical interaction profile that differs from other salicylates. For instance, ex vivo studies show that salicylamide itself can potentiate 12-LOX activity at oral doses of 1g, while in vitro it shows inhibitory effects, highlighting the complexity of this target and the need for precise compound specification [2].
| Evidence Dimension | Inhibition of 12-lipoxygenase (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM |
| Comparator Or Baseline | Salicylamide (ex vivo effect at 1g oral dose) |
| Quantified Difference | Not directly comparable; in vitro inhibition vs. ex vivo potentiation |
| Conditions | In vitro assay measuring 12-HETE in human neutrophils after 15 mins by HPLC [1] vs. ex vivo study on washed platelets from healthy volunteers given 1g oral salicylamide [2]. |
Why This Matters
The unique 12-LOX inhibition profile of 4-Methoxysalicylamide differentiates it from other salicylamides, which may be crucial for studies focused on platelet function, inflammation, or novel antithrombotic target validation where 12-LOX modulation is a key endpoint.
- [1] BindingDB. BDBM50353663 (CHEMBL1830468) IC50 for Polyunsaturated fatty acid lipoxygenase ALOX12. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50353663 (accessed 2026-04-20). View Source
- [2] Radomski, M., et al. (1986). Salicylates and 12-lipoxygenase activity in human washed platelets. Pharmacol Res Commun, 18(11):1015-30. PMID: 3797446. View Source
